molecular formula C18H16FN3O B5594513 N-[(3-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

N-[(3-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

Cat. No.: B5594513
M. Wt: 309.3 g/mol
InChI Key: KGOFDJLVSYOJTH-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine: is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used as anxiolytics, sedatives, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an ortho-diamine and a suitable carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the benzodiazepine core.

    Methoxylation: The methoxy group can be introduced through an etherification reaction, where a suitable methoxy donor reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, influencing the reactivity and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers or other materials to modify their properties.

Biology:

    Receptor Studies: The compound can be used to study the binding and activity of benzodiazepine receptors in the brain.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Pharmacological Research: The compound can be investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.

    Drug Development: It can serve as a lead compound for the development of new benzodiazepine-based drugs.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: It can be used as a standard or reference compound in analytical methods.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. The compound enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and producing effects such as sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness:

    Fluorophenyl Group: The presence of the fluorophenyl group in N-[(3-Fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to unique pharmacological effects.

    Methoxy Group: The methoxy group can also affect the compound’s pharmacokinetics and metabolism, differentiating it from other benzodiazepines.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-fluorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-12-18(22-23-11-14-6-5-7-15(19)10-14)13(2)21-17-9-4-3-8-16(17)20-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOFDJLVSYOJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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